3-(3,5-Dichlorophenyl)oxolan-3-ol
Description
3-(3,5-Dichlorophenyl)oxolan-3-ol is a tetrahydrofuran (oxolane) derivative featuring a hydroxyl group at the 3-position of the oxolane ring and a 3,5-dichlorophenyl substituent. The compound’s molecular formula is C₉H₈Cl₂O₂, with an estimated molecular weight of 219.0 g/mol (based on structural analysis). The 3,5-dichlorophenyl group is a recurring motif in pesticidal compounds, likely due to its electron-withdrawing properties and resistance to metabolic degradation .
Properties
IUPAC Name |
3-(3,5-dichlorophenyl)oxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-3-7(4-9(12)5-8)10(13)1-2-14-6-10/h3-5,13H,1-2,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNFZWXAZZOVPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC1(C2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Traditional Methods: These may involve multi-step organic synthesis, including reactions such as condensation, cyclization, and functional group modifications.
Industrial Production: Large-scale production often employs optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
3-(3,5-Dichlorophenyl)oxolan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions often require specific conditions such as controlled pH, temperature, and the presence of catalysts to proceed efficiently.
Major Products: The products formed depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
3-(3,5-Dichlorophenyl)oxolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.
Biology: The compound may be used in biochemical assays to study enzyme activities or cellular processes.
Industry: It may be utilized in the production of specialty chemicals, polymers, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(3,5-Dichlorophenyl)oxolan-3-ol involves its interaction with specific molecular targets and pathways. While detailed information is not available, similar compounds typically exert their effects by:
Binding to Enzymes: Inhibiting or activating enzyme activities, thereby affecting metabolic pathways.
Interacting with Receptors: Modulating receptor functions, which can influence cellular signaling and physiological responses.
Pathways Involved: The compound may affect pathways related to oxidative stress, inflammation, or cellular proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3,5-dichlorophenyl moiety is a critical pharmacophore in agrochemicals. Below, the compound is compared to analogs with overlapping structural features but divergent core frameworks:
Urea Derivatives (e.g., 3-(3,5-Dichlorophenyl)-1,1-dimethylurea)
- Core Structure : Urea backbone with dimethyl groups.
- Molecular Formula : C₉H₉Cl₂N₂O (MW: 248.1 g/mol).
- Key Differences :
Oxazolidinediones (e.g., Vinclozolin)
- Core Structure : Oxazolidinedione ring.
- Molecular Formula: C₁₂H₉Cl₂NO₃ (MW: 286.1 g/mol).
- Key Differences :
- Vinclozolin’s rigid oxazolidinedione ring facilitates hydrogen bonding with fungal enzyme targets, whereas the flexible oxolane ring in the target compound may limit such interactions.
- Vinclozolin is a dicarboximide fungicide with anti-androgenic properties, while the biological activity of this compound remains uncharacterized .
- Implications : The hydroxyl group in the target compound could enhance biodegradability compared to Vinclozolin’s stable dicarboximide structure.
Bicyclic Dicarboximides (e.g., Procymidone)
- Core Structure : 3-Azabicyclo[3.1.0]hexane-2,4-dione.
- Molecular Formula: C₁₃H₁₁Cl₂NO₂ (MW: 284.1 g/mol).
- Key Differences :
- Procymidone’s bicyclic framework increases steric hindrance, improving resistance to hydrolysis. The simpler oxolane ring in the target compound may render it more susceptible to degradation.
- Procymidone’s mode of action involves disrupting fungal cell membranes, a mechanism less likely in the hydroxylated oxolane derivative .
- Implications : The target compound’s lower molecular weight (~219 vs. 284 g/mol) may increase volatility, affecting its environmental distribution.
Research Findings and Implications
- Environmental Fate : The hydroxyl group in this compound may improve aqueous solubility and biodegradability compared to more stable analogs like Procymidone .
- Synthetic Challenges : The oxolane ring’s stereochemistry and hydroxyl positioning could complicate synthesis, requiring advanced regioselective methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
